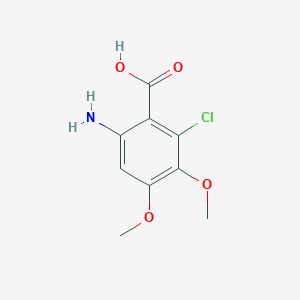

6-Amino-2-chloro-3,4-dimethoxybenzoic acid

Description

Contextualization within Benzoic Acid Derivatives and Related Structural Motifs

Benzoic acid and its derivatives are a cornerstone of organic chemistry and are prevalent in a vast array of natural products and synthetic compounds. The introduction of various substituents to the benzene (B151609) ring of benzoic acid dramatically influences its physical and chemical properties, leading to a wide spectrum of applications. Substituted benzoic acids are integral components in medicinal chemistry, materials science, and agrochemicals. preprints.org

The specific combination of an amino group, a halogen, and electron-donating methoxy (B1213986) groups on the benzoic acid scaffold, as seen in 6-Amino-2-chloro-3,4-dimethoxybenzoic acid, creates a highly versatile chemical intermediate. The amino group can act as a nucleophile or be transformed into a variety of other functional groups, while the chlorine atom offers a site for cross-coupling reactions. The methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity.

Overview of Strategic Importance in Organic Synthesis

The strategic importance of this compound in organic synthesis lies in its potential as a precursor to more complex molecules, particularly heterocyclic compounds that are often the core of pharmacologically active agents. The functional groups present on the molecule allow for a variety of chemical transformations. For instance, the amino and carboxylic acid groups can participate in cyclization reactions to form quinazolinones and other heterocyclic systems.

The presence of a chlorine atom is particularly significant, as it can be readily displaced or utilized in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility makes it a valuable building block for creating diverse molecular libraries for drug discovery and development. nih.gov

Historical Perspective of Relevant Chemical Class Discoveries

The history of benzoic acid itself dates back to the 16th century. However, the systematic study and synthesis of its substituted derivatives began in the 19th century with the advancement of organic chemistry. The development of methods for introducing various functional groups onto the benzene ring, such as nitration, halogenation, and sulfonation, paved the way for the creation of a vast number of benzoic acid derivatives.

The discovery and development of reactions like the Hofmann rearrangement (for converting amides to amines) and various reduction techniques for nitro groups were crucial for the synthesis of aminobenzoic acids. Similarly, advances in halogenation and etherification reactions were essential for producing chloro- and methoxy-substituted benzoic acids. The ability to combine these functionalities on a single molecule, as in this compound, is a testament to the progress in synthetic organic chemistry over the past century.

Current Research Trajectories and Academic Interest

Current research involving substituted benzoic acids is vibrant and multifaceted. A significant area of focus is in the development of novel pharmaceuticals. The benzoic acid scaffold is a common feature in many approved drugs, and researchers continue to explore new derivatives for various therapeutic targets. preprints.org The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. For example, related 2-chloro-4-amino-6,7-dimethoxyquinazoline is a key intermediate in the synthesis of some pharmaceuticals. google.com

Furthermore, there is ongoing research into developing more efficient and environmentally friendly synthetic methods for preparing highly functionalized benzoic acids. This includes the use of transition-metal catalysis for C-H activation to directly introduce functional groups onto the aromatic ring, which can reduce the number of steps and waste generated in a synthesis. nih.govresearchgate.net The unique structure of this compound presents an interesting target for such novel synthetic approaches.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical properties and potential applications can be inferred from studies on closely related compounds and general principles of organic chemistry.

Chemical Properties and Synthesis

The synthesis of polysubstituted benzoic acids like this compound typically involves a multi-step sequence starting from simpler, commercially available precursors. A plausible synthetic route could start from 3,4-dimethoxybenzoic acid (veratric acid). nih.gov The synthesis would likely involve a nitration step to introduce a nitro group, which can later be reduced to the amino group. Chlorination of the aromatic ring can be achieved using various chlorinating agents. The precise order of these steps is crucial to ensure the desired regiochemistry of the final product. For instance, the synthesis of a related compound, 2-amino-5-chloro-3,4-dimethoxybenzoic acid, has been reported in the literature. google.com

Below is a table summarizing the key properties of this compound and a related precursor.

| Property | This compound | 3,4-Dimethoxybenzoic Acid (Veratric Acid) |

| CAS Number | 637347-72-9 | 93-07-2 |

| Molecular Formula | C₉H₁₀ClNO₄ | C₉H₁₀O₄ |

| Molecular Weight | 231.63 g/mol | 182.17 g/mol |

| Appearance | Likely a solid | White to off-white crystalline powder |

| Solubility | Expected to be soluble in organic solvents | Slightly soluble in water, soluble in ethanol (B145695) and ether |

Data for this compound is based on supplier information and chemical structure. Data for 3,4-Dimethoxybenzoic Acid is from established chemical databases. nih.gov

Spectroscopic Data

| Spectroscopic Technique | Expected Features for this compound |

| ¹H NMR | Signals corresponding to the aromatic proton, the amino protons, the two methoxy groups, and the carboxylic acid proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carboxyl carbon, the aromatic carbons, and the two methoxy carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the carboxylic acid, O-H stretching of the carboxylic acid, and C-O stretching of the methoxy groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

CAS No. |

637347-72-9 |

|---|---|

Molecular Formula |

C9H10ClNO4 |

Molecular Weight |

231.63 g/mol |

IUPAC Name |

6-amino-2-chloro-3,4-dimethoxybenzoic acid |

InChI |

InChI=1S/C9H10ClNO4/c1-14-5-3-4(11)6(9(12)13)7(10)8(5)15-2/h3H,11H2,1-2H3,(H,12,13) |

InChI Key |

PQBNIJKWHGYVMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1)N)C(=O)O)Cl)OC |

Origin of Product |

United States |

Reactivity Profiles and Derivatization Strategies of 6 Amino 2 Chloro 3,4 Dimethoxybenzoic Acid

Chemical Transformations at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides, as well as being susceptible to reduction and oxidation.

Esterification and Amidation Reactions

Esterification: The carboxylic acid functionality of 6-Amino-2-chloro-3,4-dimethoxybenzoic acid can be converted to an ester under acidic conditions with an appropriate alcohol. A common method is the Fischer-Speier esterification, which involves refluxing the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.org For example, the reaction with ethanol (B145695) would yield the corresponding ethyl ester. The new esters of p-amino benzoic acid are prepared by reacting p-nitrobenzoyl chloride with a salt of the alicyclic amino alcohol, and reducing the resulting nitro benzoyl ester. google.com

Amidation: The synthesis of amides from this compound can be achieved by first activating the carboxylic acid, followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with an amine. nih.gov Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate amide bond formation under milder conditions. nih.govacs.org Recent methodologies have also explored the use of boric acid as a catalyst for the direct amidation of benzoic acids with aromatic amines. researchgate.net

Table 1: Typical Conditions for Esterification and Amidation Reactions

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | R-OH, H₂SO₄ (cat.), reflux | Ester (-COOR) |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. R¹R²NH | Amide (-CONR¹R²) |

| Amidation | R¹R²NH, DCC or EDC | Amide (-CONR¹R²) |

Reductive and Oxidative Conversions

Reductive Conversions: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, typically in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via an initial deprotonation of the carboxylic acid, followed by reduction of the resulting carboxylate salt. An acidic workup is then required to protonate the intermediate alkoxide and yield the primary alcohol. It is important to note that LiAlH₄ is a powerful reducing agent and may also affect other functional groups if not used selectively.

Table 2: Conditions for Reductive Conversion of the Carboxylic Acid

| Transformation | Reagents and Conditions | Product Functional Group |

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ workup | Primary Alcohol (-CH₂OH) |

Oxidative Conversions: The aromatic ring of this compound is generally electron-rich due to the amino and methoxy (B1213986) substituents, making it susceptible to oxidation under harsh conditions, which could lead to ring-opening or degradation. Specific oxidative conversion of the carboxylic acid itself is not a typical transformation for this class of compounds.

Modifications at the Aromatic Ring System

The substituents on the aromatic ring dictate its reactivity towards electrophilic and nucleophilic substitution, as well as its participation in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Studies

The amino (-NH₂) and methoxy (-OCH₃) groups are strong activating groups and are ortho-, para-directing, while the carboxylic acid (-COOH) and chloro (-Cl) groups are deactivating and meta-directing. byjus.comchemistrysteps.com Given the positions of the existing substituents, the remaining hydrogen atom on the ring is positioned ortho to the amino group and meta to the chloro and carboxylic acid groups. The strong activating effect of the amino and methoxy groups would likely dominate, directing incoming electrophiles to the available ortho position. However, the high reactivity of the ring due to the potent activating groups can lead to polysubstitution and side reactions. libretexts.org To control the reaction, it is often necessary to protect the highly activating amino group, for example, by acetylation to form an acetanilide, which moderates its activating effect. libretexts.org

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a bromine or another chlorine atom would likely occur at the position ortho to the amino group.

Nitration: Direct nitration is often problematic with anilines due to oxidation and the formation of meta-products due to the protonation of the amino group in the acidic medium. byjus.com Protection of the amino group is typically required.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can be complex. The reaction of aniline (B41778) with sulfuric acid can lead to the formation of anilinium hydrogen sulfate, which upon heating, can rearrange to sulfanilic acid. byjus.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂, FeBr₃ | 6-Amino-5-bromo-2-chloro-3,4-dimethoxybenzoic acid |

| Nitration (with protected amine) | 1. Acetic anhydride (B1165640) 2. HNO₃, H₂SO₄ 3. H₃O⁺, heat | 6-Amino-2-chloro-5-nitro-3,4-dimethoxybenzoic acid |

Nucleophilic Aromatic Substitution with Controlled Regioselectivity

Nucleophilic aromatic substitution (SNAr) is generally favored on aromatic rings bearing strong electron-withdrawing groups ortho and/or para to a good leaving group. libretexts.org In this compound, the chloro atom is the leaving group. The carboxylic acid group is electron-withdrawing, but the amino and methoxy groups are electron-donating, which generally disfavors SNAr. However, the cumulative electronic effects and the potential for activation under specific conditions could allow for the displacement of the chloride by strong nucleophiles. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing substituents, which is not strongly the case here. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring serves as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of a variety of aryl or vinyl substituents at the 2-position.

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine, catalyzed by a palladium-phosphine complex. wikipedia.orglibretexts.org This would offer a route to introduce a different amino substituent at the 2-position. nih.govorganic-chemistry.org

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand/Base | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, BINAP, NaOt-Bu | Di- or tri-substituted aniline |

Transformations Involving the Amino and Chloro Substituents

The amino and chloro groups on the aromatic ring of this compound are primary sites for derivatization, enabling the introduction of various functionalities and the construction of more complex molecular architectures.

The nucleophilic amino group is readily susceptible to a variety of transformations, including acylation, alkylation, and diazotization.

Acylation: The reaction of the amino group with acylating agents such as acid chlorides or anhydrides is expected to proceed readily, forming the corresponding amides. This transformation is a common strategy to protect the amino group or to introduce new structural motifs. For instance, reaction with acetyl chloride would yield N-(2-chloro-3,4-dimethoxy-6-carboxyphenyl)acetamide. While specific examples for this exact molecule are not extensively documented in the literature, the acylation of aminobenzoic acids is a well-established synthetic procedure.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. A notable example of an arylation, a specific type of alkylation, is the reaction of this compound with 2,4-dichloro-5-nitropyrimidine. In this SNAr (nucleophilic aromatic substitution) reaction, the amino group acts as a nucleophile, displacing one of the chloro substituents on the pyrimidine (B1678525) ring to form 2-chloro-6-((2-chloro-5-nitropyrimidin-4-yl)amino)-3,4-dimethoxybenzoic acid. nih.gov This reaction serves as a key step in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors. nih.gov

Diazotization: The primary aromatic amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). Diazonium salts are highly versatile intermediates that can undergo a wide range of subsequent reactions. For example, in the synthesis of pyrimido[5,4-b]benzoxazine derivatives, an amino group on a related tricycle, derived from the initial this compound scaffold, is converted to a diazonium salt and subsequently substituted with an iodo group using potassium iodide.

| Amine Derivatization Reaction | Reagents | Product Type | Reference |

| N-Arylation | 2,4-dichloro-5-nitropyrimidine | N-(pyrimidinyl)aminobenzoic acid derivative | nih.gov |

| Diazotization-Iodination | NaNO₂, HCl, then KI | Iodo-substituted derivative |

The chloro substituent on the aromatic ring can potentially be replaced by other halogens through halogen exchange reactions, such as the Finkelstein reaction for aryl halides. These reactions are typically catalyzed by a metal, often copper or nickel. The "aromatic Finkelstein reaction" can be used to replace chlorides and bromides with iodides, which can be more reactive in subsequent cross-coupling reactions. The mechanism of these reactions often involves oxidative addition of the aryl halide to a low-valent metal catalyst, followed by reductive elimination of the new aryl halide.

However, specific examples of halogen exchange reactions involving this compound are not widely reported in the chemical literature. The reactivity of the chloro group in nucleophilic aromatic substitution is influenced by the electronic effects of the other substituents on the ring. The presence of multiple electron-donating groups (amino and methoxy) may not sufficiently activate the ring for facile uncatalyzed nucleophilic aromatic substitution of the chlorine.

Development of Complex Polycyclic Scaffolds and Heterocyclic Systems

This compound is a key precursor for the synthesis of complex polycyclic and heterocyclic systems, leveraging the reactivity of its multiple functional groups.

The carboxylic acid functionality, in concert with the amino group or other introduced functionalities, is instrumental in the formation of fused heterocyclic rings. A prominent example is the intramolecular cyclization of 2-chloro-6-((2-chloro-5-nitropyrimidin-4-yl)amino)-3,4-dimethoxybenzoic acid. Treatment of this intermediate with phosphorus oxychloride (POCl₃) at elevated temperatures leads to a condensation reaction between the carboxylic acid and the N-H of the linker, forming a tricyclic 10H-benzo[b]pyrimido[5,4-e]oxazin-10-one system. nih.gov This transformation establishes a core scaffold for a class of kinase inhibitors.

Computational and Theoretical Studies on 6 Amino 2 Chloro 3,4 Dimethoxybenzoic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is particularly effective for analyzing substituted benzoic acids, providing insights into the effects of various functional groups on the molecule's properties. mdpi.comnih.govresearchgate.net For 6-Amino-2-chloro-3,4-dimethoxybenzoic acid, DFT calculations can elucidate the influence of the amino (-NH2), chloro (-Cl), and dimethoxy (-OCH3) substituents on the aromatic ring and the carboxylic acid group (-COOH).

DFT studies on substituted benzoic acids have shown that electron-donating groups, like amino and methoxy (B1213986), and electron-withdrawing groups, like chloro, significantly alter the electronic charge distribution. psu.edu The amino group, being a strong electron-donating group, tends to increase electron density in the benzene (B151609) ring, while the chloro group withdraws electron density. mdpi.comnih.gov These electronic effects are critical in determining properties such as acidity (pKa). psu.eduunamur.be DFT calculations can predict these properties by computing parameters like atomic charges and the energy difference between the acid and its conjugate base. psu.edu

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents theoretical data based on principles from studies on analogous compounds.

| Calculated Parameter | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~4.5 D | Indicates overall molecular polarity. |

| Mulliken Charge on Carboxyl H | +0.45 e | Relates to the acidity of the compound. psu.edu |

| Gas Phase Acidity (ΔGacid) | ~1380 kJ/mol | Predicts the intrinsic acidity of the molecule. mdpi.comnih.gov |

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that helps in predicting the chemical reactivity of a molecule. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infoyoutube.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. thaiscience.info

For aromatic amino compounds, the HOMO is often localized on the aromatic ring and the amino group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com Calculations for this compound would likely show the HOMO distributed across the electron-rich aromatic ring and amino group, while the LUMO may be centered on the carboxylic acid moiety and the regions influenced by the electron-withdrawing chloro group.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors This table presents theoretical data based on principles from studies on analogous compounds.

| Parameter | This compound | Benzoic Acid (for comparison) |

|---|---|---|

| EHOMO (eV) | -5.8 eV | -7.2 eV |

| ELUMO (eV) | -1.2 eV | -0.5 eV |

| HOMO-LUMO Gap (ΔE in eV) | 4.6 eV | 6.7 eV |

| Chemical Hardness (η) | 2.3 eV | 3.35 eV |

| Chemical Potential (μ) | -3.5 eV | -3.85 eV |

Molecular Dynamics Simulations of Conformational Landscape

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. unimi.itrsc.org For a flexible molecule like this compound, MD simulations can reveal its preferred shapes (conformations) and how it behaves in different environments. nih.govresearchgate.net

The presence of multiple rotatable bonds (e.g., around the methoxy and carboxylic acid groups) means that this compound can adopt various conformations. Steric hindrance between the bulky ortho-substituents (the chloro and methoxy groups) and the carboxylic acid group can force the -COOH group to twist out of the plane of the benzene ring. nih.gov Furthermore, intramolecular hydrogen bonds can form between the hydrogen of the carboxylic acid and the oxygen of a neighboring methoxy group, or between the amino group and the chloro or methoxy groups. MD simulations can explore these potential interactions and determine the lowest energy, most stable conformations of the molecule. acs.org For example, studies on 2,6-dimethoxybenzoic acid have shown that bulky ortho-methoxy groups cause the carboxy group to be significantly twisted away from the plane of the benzene ring. nih.gov

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and behavior. wikipedia.org MD simulations are well-suited to model these solvent effects. rsc.org In polar solvents like water or ethanol (B145695), the solvent molecules can form hydrogen bonds with the amino and carboxylic acid groups of the solute. ucl.ac.ukjbiochemtech.com These interactions can disrupt intramolecular hydrogen bonds and favor more extended conformations. nih.gov Conversely, in non-polar solvents, intramolecular hydrogen bonds are more likely to be preserved, leading to more compact conformations. ucl.ac.uk MD simulations can also predict how solute molecules might aggregate, such as the formation of hydrogen-bonded dimers between the carboxylic acid groups of two molecules, a common phenomenon for benzoic acids in apolar solvents. ucl.ac.uk

Table 3: Hypothetical Conformational Analysis in Different Solvents This table presents theoretical data based on principles from studies on analogous compounds.

| Solvent | Predicted Dominant Conformation | Key Solute-Solvent Interaction |

|---|---|---|

| Water (Polar Protic) | Extended, solvent-exposed -COOH and -NH2 groups | Hydrogen bonding with water molecules. nih.gov |

| Dimethyl Sulfoxide (B87167) (Polar Aprotic) | Partially extended, strong H-bond acceptor interaction. nih.gov | Interaction with the sulfoxide group. |

| Toluene (Non-polar) | Compact, potential for intramolecular H-bonds or dimer formation. | van der Waals forces, favoring solute self-association. ucl.ac.uk |

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. icm.edu.pl Computational models, particularly 3D-QSAR (Quantitative Structure-Activity Relationship) methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis), are powerful tools for elucidating these relationships. mdpi.com

By creating a computational model of a series of analogues of this compound, researchers can identify which structural features are critical for a specific biological effect. iomcworld.comnih.gov For instance, analogues could be designed by moving the positions of the substituents, or replacing them with other groups (e.g., replacing -Cl with -F or -Br). The models then calculate various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) for each analogue and correlate them with experimentally determined activity. mdpi.com This process can reveal, for example, that a bulky group is required at a certain position for optimal activity, or that an electron-donating group at another position enhances the effect. researchgate.net Such insights are invaluable for designing new, more potent compounds. iomcworld.comnih.gov

Table 4: Hypothetical SAR Data for Analogues of this compound This table presents theoretical data based on principles from studies on analogous compounds.

| Analogue (Modification from Parent) | Key Descriptor Change | Predicted Relative Activity | SAR Rationale |

|---|---|---|---|

| Parent Compound | Baseline | 1.0 | Reference compound. |

| 2-Fluoro- substitution | Smaller steric field, more electronegative | 0.8 | Suggests steric bulk at position 2 is important. |

| 5-Amino- substitution | Altered electrostatic potential | 1.5 | Indicates H-bond donor at position 5 is favorable. |

| 4-demethoxy- | Reduced electron-donating character | 0.5 | Highlights the importance of the 4-methoxy group. |

Ligand-Based and Structure-Based Design Principles

Computational drug design for analogues of this compound, like other substituted aminobenzoic and anthranilic acids, generally follows two primary strategies: ligand-based and structure-based design.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. The design process involves analyzing a set of known active and inactive molecules to derive a model that predicts the activity of new, untested compounds.

Key techniques in ligand-based design for compounds analogous to this compound include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. For instance, in the design of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors, QSAR studies have been instrumental. These models can help in predicting the inhibitory potential of new derivatives before their synthesis.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design (SBDD) can be employed. This method involves designing ligands that can fit into the target's binding site with high affinity and selectivity.

For analogues of this compound, which are often investigated as kinase inhibitors, the ATP-binding site is a common target. The design process typically involves:

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. For example, in the design of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives as PAK4 inhibitors, a structure-based approach guided by X-ray crystallography was used to optimize the inhibitors' selectivity and potency. nih.gov

De Novo Design: This involves designing a novel ligand from scratch or by modifying an existing one to improve its binding affinity and other properties.

The following table summarizes the application of these design principles to analogues of the target compound:

| Design Principle | Technique | Application Example on Analogues | Reference |

| Ligand-Based | QSAR | Design of p-aminobenzoic acid derivatives as cholinesterase inhibitors. | |

| Pharmacophore Modeling | Development of models for kinase inhibitors. | ||

| Structure-Based | Molecular Docking | Optimization of 4-aminoquinazoline-2-carboxamide PAK4 inhibitors. | nih.gov |

| De Novo Design | Generation of novel kinase inhibitor scaffolds. |

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel hit compounds from large chemical libraries.

Pharmacophore Modeling: A pharmacophore model represents the key molecular interaction features responsible for a molecule's biological activity. The development of a pharmacophore model for analogues of this compound, particularly in the context of kinase inhibition, would typically involve:

Training Set Selection: A diverse set of known active inhibitors with a range of potencies is selected.

Feature Identification: Common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings are identified among the active compounds.

Model Generation and Validation: A 3D arrangement of these features is generated. The model is then validated for its ability to distinguish between active and inactive compounds. For example, a five-point pharmacophore model for Bcr-Abl kinase inhibitors was developed featuring a hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings.

Virtual Screening: Once a validated pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds. The process generally follows these steps:

Database Preparation: Large compound libraries, which can contain millions of molecules, are prepared for screening. This involves generating 3D conformations for each molecule.

Screening Cascade: A multi-step screening process is often employed to efficiently filter the library. This may start with a rapid 2D similarity search or pharmacophore-based screening, followed by more computationally intensive methods like molecular docking for the initial hits.

Hit Identification and Prioritization: Compounds that match the pharmacophore model or show favorable docking scores are identified as potential hits. These hits are then visually inspected and prioritized for experimental testing. In some virtual screening campaigns, hit rates can be significantly improved over traditional high-throughput screening.

The table below illustrates a typical virtual screening workflow that could be applied to identify novel inhibitors based on a pharmacophore model derived from analogues of this compound.

| Step | Description | Example Metric/Tool |

| 1. Library Preparation | Conformational analysis of a large compound database (e.g., ZINC, Enamine REAL). | OpenBabel, RDKit |

| 2. Pharmacophore Screening | Filtering the library against a validated pharmacophore model. | PHASE, MOE |

| 3. Molecular Docking | Docking of the pharmacophore hits into the target's binding site. | AutoDock Vina, Glide |

| 4. Scoring and Ranking | Ranking the docked compounds based on their predicted binding affinity. | Docking score, MM-GBSA |

| 5. Hit Selection | Visual inspection and selection of top-ranked compounds for acquisition and biological testing. | PyMOL, Chimera |

Reaction Mechanism Prediction and Transition State Analysis

While no specific studies on the reaction mechanism of this compound were found, computational chemistry provides powerful tools to predict reaction pathways and analyze transition states for related molecules. A key reaction for the synthesis of such compounds is nucleophilic aromatic substitution (SNAr).

Reaction Mechanism Prediction: For a molecule like this compound, the substitution of the chlorine atom by an amino group is a crucial synthetic step. Computational methods, particularly Density Functional Theory (DFT), can be used to elucidate the mechanism of such reactions. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex. However, recent computational studies have provided evidence that some SNAr reactions may proceed through a concerted mechanism.

For a substituted chlorobenzoic acid, the reaction with an amine would be modeled to determine the most likely pathway:

Stepwise Mechanism: Formation of a negatively charged intermediate (Meisenheimer complex) followed by the departure of the leaving group (chloride).

Concerted Mechanism: A single transition state where the nucleophile attacks and the leaving group departs simultaneously.

Transition State Analysis: Once a plausible reaction pathway is identified, transition state theory can be used to calculate the activation energy and reaction rates. This involves locating the transition state structure on the potential energy surface, which is a first-order saddle point.

Key parameters obtained from transition state analysis include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to occur.

Transition State Geometry: The arrangement of atoms at the peak of the energy barrier.

Vibrational Frequencies: Analysis of these frequencies confirms that the structure is a true transition state (one imaginary frequency corresponding to the reaction coordinate).

The following table provides hypothetical data that could be obtained from a DFT study on the amination of a substituted chlorobenzoic acid, illustrating the kind of insights such a study would provide.

| Parameter | Stepwise Mechanism (via Meisenheimer Complex) | Concerted Mechanism |

| Activation Energy (kcal/mol) | 15 - 25 | 20 - 30 |

| Intermediate Stability (kcal/mol) | -5 to -15 | N/A |

| Key Bond Distances in TS (Å) | C-N: ~2.0, C-Cl: ~1.8 | C-N: ~2.2, C-Cl: ~2.1 |

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable tools for probing the molecular architecture of 6-Amino-2-chloro-3,4-dimethoxybenzoic acid, each providing unique insights into its atomic composition and connectivity.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the expected signals would include singlets for the methoxy (B1213986) groups, a singlet for the aromatic proton, and broad signals for the amino and carboxylic acid protons, which are exchangeable with deuterium.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show distinct signals for the two methoxy carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid group. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of the various substituents on the benzene (B151609) ring.

Expected NMR Data:

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic-H | 6.5 - 7.5 | Singlet | C5-H |

| Amino-H₂ | 4.0 - 5.5 | Broad Singlet | -NH₂ |

| Methoxy-H | 3.8 - 4.0 | Singlet | -OCH₃ |

| Methoxy-H | 3.7 - 3.9 | Singlet | -OCH₃ |

| Carboxylic-H | 10.0 - 13.0 | Broad Singlet | -COOH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl-C | 165 - 175 | C=O |

| Aromatic-C | 145 - 155 | C-O |

| Aromatic-C | 140 - 150 | C-O |

| Aromatic-C | 130 - 140 | C-NH₂ |

| Aromatic-C | 115 - 125 | C-Cl |

| Aromatic-C | 110 - 120 | C-COOH |

| Aromatic-C | 100 - 110 | C-H |

| Methoxy-C | 55 - 65 | -OCH₃ |

| Methoxy-C | 55 - 65 | -OCH₃ |

Note: The expected chemical shifts are illustrative and based on data from structurally similar compounds.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups.

For this compound, key vibrational bands would be observed for the N-H stretches of the amino group, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the methoxy groups, and C-Cl stretch. The aromatic ring also exhibits characteristic C-H and C=C stretching and bending vibrations.

Expected Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Amino) | 3300 - 3500 | Symmetric & Asymmetric Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Methoxy) | 2850 - 2960 | Stretching |

| C=O (Carbonyl) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| N-H (Amino) | 1590 - 1650 | Bending |

| C-O (Methoxy/Acid) | 1200 - 1300 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Note: These are typical frequency ranges and can vary based on the specific molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition by providing a highly accurate mass measurement. The isotopic pattern of the molecular ion peak would be characteristic of a chlorine-containing compound, with the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Analysis of the fragmentation pattern can help to piece together the structure. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule, a methyl group from a methoxy substituent, or the carboxyl group as CO₂.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum is characteristic of the chromophores present in a molecule.

The aromatic ring and its substituents in this compound constitute the chromophore. The presence of the amino and methoxy groups (auxochromes) and the chloro and carboxylic acid groups will influence the wavelength of maximum absorption (λₘₐₓ). The spectrum is typically recorded in a suitable solvent, such as ethanol (B145695) or methanol (B129727), and can be used for quantitative analysis based on the Beer-Lambert law. The electronic transitions observed are typically π → π* and n → π* transitions.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating the target compound from impurities and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds. A robust, specific, and validated HPLC method is critical for the quality control of this compound.

Method Development: A reversed-phase HPLC method is typically developed. This involves optimizing several parameters to achieve good separation between the main compound and any potential impurities, such as starting materials, by-products, or degradation products. Key parameters to be optimized include:

Column: A C18 or C8 stationary phase is commonly used.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is used. The pH of the aqueous phase is critical to ensure the carboxylic acid is in a consistent ionization state. A gradient elution is often employed to separate compounds with a wide range of polarities.

Detection: A UV detector is typically used, with the detection wavelength set at or near the λₘₐₓ of the compound to ensure maximum sensitivity.

Flow Rate and Column Temperature: These are optimized to achieve efficient separation in a reasonable analysis time.

Method Validation: Once developed, the HPLC method must be validated according to regulatory guidelines (e.g., ICH guidelines) to ensure it is suitable for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are for illustrative purposes and would require optimization for the specific compound and impurity profile.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of amino acids and carboxylic acids, direct analysis of this compound by GC is challenging. sigmaaldrich.comthermofisher.com The presence of the amino and carboxylic acid functional groups necessitates a derivatization step to convert the analyte into a more volatile and less polar derivative. sigmaaldrich.comthermofisher.comnih.gov

Common derivatization strategies for amino acids involve the esterification of the carboxylic acid group followed by the acylation of the amino group. nih.gov Alternatively, silylation is a widely used technique where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly employed for this purpose. sigmaaldrich.comthermofisher.com

For this compound, a two-step derivatization could be employed. First, the carboxylic acid group can be esterified, for instance, by reaction with methanol in an acidic medium to form the methyl ester. Subsequently, the amino group can be acylated using an agent like pentafluoropropionic anhydride (B1165640) (PFPA). The resulting derivative would be significantly more volatile and suitable for GC analysis.

The GC separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) could be used for general-purpose analysis, while a mass spectrometer (MS) detector would provide structural information and allow for definitive identification of the derivatized compound and any impurities. For halogenated compounds, a halogen-specific detector (XSD) could offer enhanced selectivity. nih.gov

Illustrative GC Analysis Parameters for a Derivatized Analog

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Derivatization | Silylation with MSTFA |

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself is not chiral, the introduction of a chiral center during its synthesis or its use as a precursor for a chiral molecule would necessitate the assessment of enantiomeric purity. Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the most common and effective method for separating enantiomers. nih.govmdpi.comchiralpedia.comresearchgate.net

The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. This can be accomplished in several ways:

Chiral Stationary Phases (CSPs): This is the most widely used approach, where a chiral selector is immobilized on the stationary phase. researchgate.net For an acidic compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based CSPs could be effective. sigmaaldrich.com The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the CSP through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. chiraltech.com

Chiral Mobile Phase Additives (CMPAs): In this method, a chiral selector is added to the mobile phase, and the separation is performed on a conventional achiral column. The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, which can then be separated. chiralpedia.com

Pre-column Derivatization: The racemic mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. chiralpedia.com

For the enantiomeric purity assessment of a chiral derivative of this compound, a chiral HPLC method would be developed. The choice of the CSP and mobile phase would be critical for achieving baseline separation of the enantiomers.

Hypothetical Chiral HPLC Separation Data for a Chiral Analog

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its chemical structure.

The crystal structures of related substituted benzoic acids, such as 2,4-dimethoxybenzoic acid and 3,4-dimethoxybenzoic acid, have been reported to form hydrogen-bonded dimers. bohrium.comresearchgate.net It is highly probable that this compound would also exhibit this characteristic centrosymmetric dimer formation through hydrogen bonding between the carboxylic acid groups of two molecules.

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical prerequisite. Several techniques can be employed for the crystal growth of this compound:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and can influence the resulting crystal form (polymorph).

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to a gradual decrease in solubility and subsequent crystal formation. The cooling rate can be controlled to influence crystal size and quality. diva-portal.org

Vapor Diffusion: A solution of the compound is placed in a sealed container with a vessel containing a poor solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility and inducing crystallization.

Directional Freezing: This technique involves the controlled freezing of a solution of the compound, which can lead to the growth of oriented crystals. rsc.org

The selection of the appropriate crystal growth technique and solvent system often requires empirical screening of various conditions. rsc.org

The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. rsc.org An analysis of the crystal structure of this compound would reveal the nature and geometry of these interactions, which are fundamental to the physical properties of the solid material.

Based on the functional groups present in the molecule, the following intermolecular interactions are anticipated:

Hydrogen Bonding: The most significant interaction is expected to be the formation of a robust R2(8) ring motif through hydrogen bonding between the carboxylic acid groups of two molecules, resulting in a centrosymmetric dimer. nih.gov The amino group can also act as a hydrogen bond donor, potentially forming N-H···O or N-H···N hydrogen bonds with neighboring molecules.

Halogen Bonding: The chlorine atom can participate in halogen bonding, acting as an electrophilic region (σ-hole) and interacting with a nucleophilic atom, such as an oxygen or nitrogen atom of an adjacent molecule. researchgate.net

C-H···O and C-H···Cl Interactions: Weaker C-H···O and C-H···Cl hydrogen bonds involving the methoxy groups and the aromatic ring are also likely to be present, further stabilizing the three-dimensional crystal packing. nih.gov

The analysis of these interactions provides insights into the crystal packing and can help to understand and predict the physicochemical properties of the solid form, such as melting point, solubility, and stability.

Mechanistic Insights into Biological Interactions of 6 Amino 2 Chloro 3,4 Dimethoxybenzoic Acid Derivatives

Target Identification and Engagement Studies (in vitro, cell-based)

In vitro and cell-based assays are fundamental in elucidating the biological targets of novel compounds. For derivatives of 6-Amino-2-chloro-3,4-dimethoxybenzoic acid, these studies would be crucial in identifying their specific molecular partners and cellular effects.

Enzyme Inhibition Kinetics and Mechanism of Action

While specific enzyme inhibition studies for this compound derivatives are not detailed in the available literature, research on related aminobenzoic acid derivatives has demonstrated their potential as enzyme inhibitors. For instance, various substituted benzamide (B126) derivatives have been shown to interact with a range of enzymes, suggesting that derivatives of this compound could also exhibit inhibitory activity against specific enzymatic targets. Future studies would need to employ kinetic analyses to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to elucidate the mechanism by which these compounds interact with their target enzymes.

Receptor Binding Assays and Ligand-Receptor Interactions

Receptor binding assays are pivotal in identifying the interaction of a ligand with its receptor. Studies on compounds with structural similarities to this compound have revealed significant receptor binding affinities. For example, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors. nih.gov One such derivative, 5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-4-methylaminobenzamide, exhibited a high affinity for the dopamine D2 receptor. nih.gov Similarly, research on other amino acid derivatives has identified potent and selective agonists for metabotropic glutamate (B1630785) receptors (mGluRs). nih.govnih.gov These findings suggest that derivatives of this compound could also be designed to target specific receptors, and their binding affinities could be determined using radioligand binding assays or other biophysical techniques.

Cell-Based Assays for Cellular Pathway Modulation (e.g., apoptosis, cell cycle regulation)

Cell-based assays provide a more physiologically relevant context to understand a compound's biological effects. Research on related compounds indicates that derivatives of this compound could modulate critical cellular pathways such as apoptosis and cell cycle regulation. For instance, a new series of 2-amino-1,4-naphthoquinone-benzamides were found to be potent cytotoxic agents against several cancer cell lines, inducing apoptosis as a key mechanism of action. nih.gov Cell cycle analysis of cells treated with these compounds showed an increase in the percentage of sub-G1 cells, which is indicative of apoptosis. nih.gov Another study on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) and its amino acid-conjugated derivatives demonstrated their ability to induce G0/G1 cell cycle arrest and apoptosis in SiHa cell lines. nih.gov These examples highlight the potential for derivatives of this compound to be investigated for their effects on cellular pathways, which could have implications for cancer therapy and other diseases.

Molecular Docking and Protein-Ligand Interaction Modeling

Computational approaches such as molecular docking and protein-ligand interaction modeling are invaluable tools for predicting and understanding the molecular basis of a compound's biological activity.

Binding Site Analysis and Interaction Hotspots

Molecular docking studies on related heterocyclic compounds have been used to analyze the binding site and identify key interaction hotspots within target proteins. nih.govmdpi.com For example, docking studies of dihydropyrano[3,2-c]chromene and 2-aminobenzochromene derivatives have helped to understand their molecular mechanism of interaction with proteins. nih.gov These computational models can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Such analyses would be instrumental in understanding how derivatives of this compound might bind to their biological targets and in guiding the design of more potent and selective analogs.

Prediction of Binding Affinity and Specificity

Molecular modeling can also be used to predict the binding affinity and specificity of a ligand for its target. By calculating the binding energy and analyzing the complementarity between the ligand and the binding pocket, researchers can estimate how tightly a compound will bind and its selectivity for a particular target over others. For instance, in a study of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, docking analysis was used to predict the interaction of these compounds with the GABAA receptor, with binding energies calculated to be in a specific range. mdpi.com Similar computational approaches could be applied to derivatives of this compound to predict their binding affinities and to prioritize compounds for synthesis and experimental testing. The integration of deep learning and template-based modeling is also emerging as a powerful tool for predicting protein-ligand interactions. nih.gov

Biochemical Pathways Affected by Compound Interaction

Investigation of Signal Transduction Cascades

There is no available research data detailing the effects of this compound or its derivatives on any known signal transduction cascades. Studies investigating potential interactions with key signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or JAK/STAT pathway, have not been reported. Consequently, the ability of this class of compounds to modulate cellular processes regulated by these cascades, including cell proliferation, differentiation, and survival, is unknown.

Modulation of Gene Expression and Protein Synthesis

Similarly, the impact of this compound derivatives on gene expression and protein synthesis has not been elucidated. There are no published studies that have employed techniques such as transcriptomics (e.g., RNA sequencing) or proteomics to assess global changes in gene and protein levels following cellular exposure to these compounds. Therefore, any potential for these molecules to act as regulators of transcription factors, interfere with ribosomal function, or affect post-translational modifications remains speculative.

Applications and Future Research Directions in Chemical Science

Role as a Key Intermediate in Complex Molecule Synthesis

The reactivity of the amino and carboxylic acid groups, combined with the electronic and steric influence of the chloro and methoxy (B1213986) substituents, positions 6-Amino-2-chloro-3,4-dimethoxybenzoic acid as a valuable precursor for a variety of more complex molecules. The ortho-relationship of the amino and carboxyl groups is particularly significant, facilitating cyclization reactions to form heterocyclic systems.

Anthranilic acid and its derivatives are fundamental building blocks in medicinal chemistry, primarily for the synthesis of heterocyclic compounds that form the core of many therapeutic agents. ekb.egx-mol.netijpsjournal.com this compound serves as a key precursor for the synthesis of quinazolines and related fused heterocyclic systems. The general synthetic pathway involves the condensation of the anthranilic acid core with a one-carbon unit (e.g., formamide, formic acid, or cyanates) to form a bicyclic quinazolinone ring system.

The substituents on the this compound ring are preserved in the final quinazoline product, directly influencing its chemical properties. These quinazoline scaffolds are central to numerous established pharmaceutical compounds. For instance, related 6,7-dimethoxyquinazoline intermediates are pivotal in the synthesis of antihypertensive agents. mdpi.com The synthetic versatility of the chloro-substituent on the resulting quinazoline allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse side chains to build extensive compound libraries for drug discovery programs. x-mol.net

Table 1: Key Pharmaceutical Scaffolds Derived from Anthranilic Acid Intermediates

| Precursor Class | Resulting Heterocycle | Examples of Therapeutic Areas |

|---|---|---|

| Substituted Anthranilic Acids | Quinazolines/Quinazolinones | Antihypertensive, Anticancer, Anti-inflammatory |

| Substituted Anthranilic Acids | Acridones | Antiviral, Anticancer |

The utility of this compound extends to the agrochemical sector. Substituted anthranilic acid derivatives are known to possess insecticidal properties. google.com The synthesis of anthranilic diamides, a class of modern insecticides, relies on the core anthranilic acid scaffold. The specific substitution pattern on the aromatic ring is critical for modulating the compound's efficacy and spectrum of activity. The presence of chloro and methoxy groups on the this compound backbone can be exploited to fine-tune the physicochemical properties of the final agrochemical product, such as its lipophilicity and metabolic stability.

In the realm of specialty chemicals, aminobenzoic acids are used in the synthesis of dyes and pigments. metoree.com The amino group can be diazotized and coupled to various aromatic systems to produce azo dyes, with the final color and properties being heavily dependent on the substitution pattern of the benzoic acid ring.

Design of Chemical Probes and Tools for Biological Research

The intrinsic fluorescence of the anthranilic acid scaffold makes it an excellent platform for the design of chemical probes. acadiau.ca Anthranilic acid and its esters are known to exhibit environmentally sensitive fluorescence, meaning their emission properties change in response to their local environment, such as solvent polarity or binding to a biological macromolecule. This solvatochromic behavior is a highly desirable feature for a molecular probe.

Derivatives of this compound could be developed into fluorescent probes for several applications:

Fluorescent Labeling: The carboxylic acid or amino group can be used to covalently attach the molecule to other biomolecules, such as proteins or carbohydrates, serving as a fluorescent tag. rsc.orgrsc.org

Environmental Probes: The substituents (Cl, OCH₃) will modulate the electronic structure and, consequently, the spectroscopic properties (absorption and emission wavelengths, quantum yield) of the anthranilic acid core. acadiau.ca This allows for the rational design of probes with specific optical characteristics tailored for particular biological imaging experiments, such as confocal microscopy. acadiau.ca

Screening Assays: N-methyl-anthranilic acid has been successfully used to label carbohydrates, creating "glycoprobes" suitable for high-throughput fluorescence-based screening assays to identify molecules that interact with specific proteins. rsc.orgrsc.org This strategy could be adapted using derivatives of this compound.

Advancements in Automated Synthesis and High-Throughput Experimentation

Modern drug and materials discovery relies heavily on automation and high-throughput methods. Building blocks like this compound are ideal candidates for incorporation into these workflows. Its multiple reactive sites allow for the generation of large, diverse libraries of compounds through automated parallel synthesis. researchgate.net

For example, an automated synthesis platform could utilize the core scaffold of this compound and react it with a large set of building blocks via its amino or carboxylic acid group. This approach, often referred to as diversity-oriented synthesis, can rapidly produce thousands of distinct molecules. x-mol.net These compound libraries can then be subjected to high-throughput screening (HTS) to identify "hits" with desired biological activity or material properties. uees.edu.ec The structural information from the initial hits can then guide the synthesis of more focused, second-generation libraries to optimize the desired characteristics.

Interdisciplinary Research Opportunities

The unique chemical structure of this compound opens doors for its use in interdisciplinary fields, particularly in material science.

Aminobenzoic acids are important monomers for the synthesis of high-performance polymers. Specifically, they are precursors to aromatic polyamides, also known as aramids. nih.gov These materials are renowned for their exceptional thermal stability and mechanical strength, finding use in applications such as heat-resistant fabrics and advanced composites. google.com

The polymerization of this compound, or its copolymerization with other monomers, could lead to novel polymers with tailored properties:

Solubility: The methoxy groups can enhance the solubility of the resulting polymer in organic solvents, which is often a challenge with rigid aromatic polyamides, thereby facilitating processing.

Functionalization: The chloro-substituent provides a reactive handle for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone to introduce new functionalities.

Conductivity: Polymers derived from aminobenzoic acids can be part of conductive polymer systems, and the electronic nature of the substituents would influence these properties. researchgate.netresearchgate.netmdpi.com

By integrating this versatile chemical building block with polymer chemistry and material science, new functional materials with customized thermal, electronic, and mechanical properties can be developed.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Anthranilic acid |

| Quinazoline |

| Quinazolinone |

| Acridone |

| Benzodiazepine |

| N-methyl-anthranilic acid |

| Formamide |

No Information Available on the Chemoinformatics and Data Science Applications of this compound

Despite a thorough search for scientific literature and data, no specific information was found regarding the application of the chemical compound This compound in the field of chemoinformatics and data science for compound discovery.

The performed searches aimed to uncover research findings, datasets, and computational studies related to this particular molecule. However, the search results did not yield any publications, databases, or patents that discuss the use of this compound in areas such as:

Quantitative Structure-Activity Relationship (QSAR) modeling

Virtual screening campaigns

Molecular docking simulations

Pharmacophore modeling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction

Machine learning models for property prediction

Inclusion in chemical databases used for data mining and chemoinformatic analysis

While the search results contained information on other structurally related compounds, such as various amino- and chloro-substituted benzoic acid derivatives, there was no explicit mention or focus on this compound itself within the context of chemoinformatics and data science applications.

Therefore, it is not possible to provide an article on the "Chemoinformatics and Data Science Applications in Compound Discovery" for this specific compound as requested, due to the absence of available information in the public domain based on the conducted searches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.